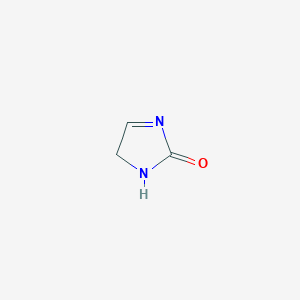

1H-Imidazol-2(5H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H4N2O |

|---|---|

Molecular Weight |

84.08 g/mol |

IUPAC Name |

1,5-dihydroimidazol-2-one |

InChI |

InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1H,2H2,(H,5,6) |

InChI Key |

QSTJOOUALACOSX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC(=O)N1 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 1h Imidazol 2 5h One and Its Derivatives

Cyclization Reactions for 1H-Imidazol-2(5H)-one Scaffold Formation

Cyclization reactions represent a fundamental approach to constructing the 1H-imidazol-2(5H)-one ring system. These methods often involve the formation of key carbon-nitrogen bonds to build the heterocyclic core.

Intramolecular Hydroamidation of Propargylic Ureas

A highly efficient and organo-catalyzed method for synthesizing imidazol-2-ones involves the intramolecular hydroamidation of propargylic ureas. acs.orgnih.gov This approach offers excellent chemo- and regioselectivity, leading to the formation of five-membered cyclic ureas under ambient conditions with remarkably short reaction times. acs.orgnih.gov The phosphazene base BEMP has been identified as a particularly active organo-catalyst for this transformation. acs.orgnih.gov

The reaction is believed to proceed through a base-mediated isomerization of the propargylic urea (B33335) to an allenamide intermediate, which then undergoes cyclization. acs.org This methodology is notable for its wide substrate scope and high tolerance for various functional groups. acs.org Furthermore, a one-pot protocol starting from propargyl amines and isocyanates has been developed, enhancing the step-economy of the process. acs.org

Table 1: Synthesis of 1H-Imidazol-2(3H)-ones via Intramolecular Hydroamidation of Propargylic Ureas acs.org

| Entry | Starting Propargylic Urea | Product | Yield (%) | Time (min) |

| 1 | 1-Benzyl-3-(1,1-diphenylprop-2-yn-1-yl)urea | 1-Benzyl-4,4-diphenyl-1,5-dihydro-2H-imidazol-2-one | 95 | 5 |

| 2 | 1-Butyl-3-(1,1-diphenylprop-2-yn-1-yl)urea | 1-Butyl-4,4-diphenyl-1,5-dihydro-2H-imidazol-2-one | 98 | 1 |

| 3 | 1-(4-Methoxyphenyl)-3-(1,1-diphenylprop-2-yn-1-yl)urea | 1-(4-Methoxyphenyl)-4,4-diphenyl-1,5-dihydro-2H-imidazol-2-one | 93 | 10 |

Reaction conditions: Propargylic urea (0.2 mmol), BEMP (0.02 mmol), THF (2 mL), room temperature.

Reaction of 1,4,5-Trisubstituted 1H-Imidazole 3-Oxides with Acetic Anhydride (B1165640)

The reaction of 1,4,5-trisubstituted 1H-imidazole 3-oxides with acetic anhydride provides a route to 1,3-dihydro-2H-imidazol-2-ones. researchgate.net The outcome of this reaction is dependent on the reaction conditions. When conducted in dichloromethane (B109758) at low temperatures (0–5 °C), the corresponding 1,3-dihydro-2H-imidazol-2-ones are formed in good yields. researchgate.net However, refluxing in acetic anhydride leads to the formation of N-acetylated 1,3-dihydro-2H-imidazol-2-ones. researchgate.netuzh.ch

The proposed mechanism for this transformation is analogous to the rearrangements observed for N-oxides of six-membered heterocycles. researchgate.net In the case of 1H-imidazole 3-oxides bearing a β-hydroxyalkyl group at the N(1) position, treatment with acetic anhydride can lead to an intramolecular cyclization, forming imidazo[2,1-b]oxazole derivatives instead of the simple imidazol-2-one. uzh.ch

Oxidative Cyclization Methodologies

Oxidative cyclization presents another strategy for the synthesis of imidazolone (B8795221) derivatives. For instance, an electrochemical oxidative tandem cyclization of aryl ketones and benzylamines can produce 1,2,4-trisubstituted-(1H)-imidazoles under metal- and oxidant-free conditions. organic-chemistry.org Additionally, molecular-oxygen-mediated multicomponent oxidative cyclization has emerged as an efficient method for synthesizing diverse heterocycles. acs.org This approach can utilize O2 as both the oxidant and an oxygen source, offering a green and sustainable pathway. acs.org Hypervalent iodine catalysis has also been employed for the oxidative cyclization of N-aryl ureas to yield benzimidazolinones. mdpi.com

Denitrogenative Transformations in 1H-Imidazol-2(5H)-one Synthesis

Denitrogenative reactions, particularly those involving triazole precursors, offer a unique pathway to the imidazole (B134444) core by extruding molecular nitrogen.

Acid-Mediated Transformation of 5-Amino-1,2,3-Triazole Derivatives

An efficient synthesis of 2-substituted 1H-imidazole derivatives has been developed through the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comresearchgate.netresearchgate.net These triazole precursors can be readily accessed via a dipolar azide-nitrile cycloaddition. mdpi.comresearchgate.net The transformation involves an intramolecular cyclization of the 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, followed by the opening of the triazole ring. mdpi.com

A plausible mechanism involves the initial hydrolysis of the acetal (B89532) group to an aldehyde, which then undergoes intramolecular cyclization. mdpi.com The resulting intermediate exists in equilibrium with a tautomeric diazo form, which subsequently eliminates nitrogen. mdpi.com

Carbene Insertion Mechanisms in Imidazole Ring Formation

The denitrogenative transformation of 1,2,3-triazoles is proposed to proceed through the in-situ formation of a carbene intermediate. mdpi.com Following the elimination of nitrogen from the diazo tautomer, the resulting carbene can undergo insertion into the O-H bond of an alcohol present in the reaction medium, leading to the final 2-substituted imidazole product. mdpi.com The use of rhodium(II) catalysts can also facilitate the denitrogenation of N-sulfonyl-1,2,3-triazoles to form α-imino rhodium carbenes. mdpi.com These versatile intermediates can then participate in various transformations, including N-H insertion, to construct the imidazole ring. mdpi.com

Multi-Component Reactions for Diverse 1H-Imidazol-2(5H)-one Structures

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures from simple starting materials in a single synthetic operation. ufms.brresearchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. researchgate.net

One-Pot Synthesis Approaches

Another versatile one-pot method is the Debus-Radziszewski reaction, which typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. derpharmachemica.com While broadly applied for various imidazole derivatives, its adaptation for the specific synthesis of 1H-imidazol-2(5H)-one would depend on the appropriate choice of starting materials that can lead to the desired oxo-functionality at the C2 position. The use of microwave assistance in one-pot syntheses has also been shown to accelerate reaction times and improve yields for various imidazole derivatives. nih.gov

| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

| Propargylamine, Phenyl isocyanate | 10 mol% BEMP | Imidazolinone 4a | 62% | acs.org |

| 1,2-dicarbonyl, Aldehyde, Ammonium acetate (B1210297) | Citric Acid | 2,4,5-triarylimidazole derivatives | Fair to good | derpharmachemica.com |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate | p-TsOH, Microwave | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles | 46-80% | nih.gov |

This table presents examples of one-pot syntheses for imidazole derivatives. Specific examples for 1H-Imidazol-2(5H)-one are limited.

Regiocontrolled Synthesis of Substituted Imidazoles

The regiocontrolled synthesis of substituted imidazoles is crucial for establishing structure-activity relationships in medicinal chemistry and materials science. researchgate.netrsc.org In the context of 1H-imidazol-2(5H)-ones, regioselectivity often pertains to the control of substituent placement on the imidazole ring and the selective formation of the 5-membered ring through either exo- or endo-cyclization pathways. acs.org

A key challenge in the synthesis of these heterocycles is controlling the chemoselectivity (O- vs. N-cyclization) and regioselectivity of the cyclization step. acs.org The intramolecular hydroamidation of propargylic ureas provides a direct route to imidazol-2-ones, where the regioselectivity of the cyclization is a critical factor. acs.org The use of specific catalysts can direct the reaction towards the desired five-membered ring structure. acs.org Furthermore, methods for the regioselective synthesis of N-substituted imidazoles often involve the conversion of α-amino acids into α-aminocarbonyl derivatives, which then react with isothiocyanates to form cyclic thioureas. Subsequent desulfurization yields the desired imidazole derivatives. researchgate.net

Catalytic Approaches in 1H-Imidazol-2(5H)-one Synthesis

Catalysis plays a pivotal role in the synthesis of 1H-imidazol-2(5H)-one and its derivatives, offering pathways that are often more efficient, selective, and environmentally benign than stoichiometric methods.

Transition Metal-Catalyzed Processes

Transition metal catalysts are frequently employed to control the chemo- and regioselectivity in the synthesis of imidazol-2-ones. acs.org Silver(I) catalysts, for example, have been used in one-pot protocols for the synthesis of 2-imidazol(idin)one derivatives. acs.org Copper catalysts, such as copper(I) iodide (CuI), have proven effective in the synthesis of various trisubstituted imidazoles from α-hydroxy ketones or 1,2-diketones, aldehydes, and ammonium acetate. semanticscholar.orgnih.gov These reactions are often rapid and proceed in high yields under simple reaction conditions. semanticscholar.orgnih.gov While many examples focus on fully aromatic imidazoles, the principles of transition metal catalysis are applicable to the synthesis of the 1H-imidazol-2(5H)-one core. For instance, transition metal-catalyzed ring-opening of 1,2,3-triazoles can generate metallocarbene intermediates that lead to the formation of imidazoles, although this often requires precious metal catalysts like Rh, Co, or Ni complexes. mdpi.com

| Catalyst | Reactants | Product Type | Key Features | Reference |

| Ag(I) | Propargylic ureas | 2-Imidazol(idin)ones | Controls chemo- and regioselectivity | acs.org |

| CuI | Benzoin/Benzil, Aldehydes, Ammonium acetate | 2,4,5-Trisubstituted imidazoles | Rapid, high yields | semanticscholar.orgnih.gov |

| Rh, Co, Ni complexes | 1,2,3-Triazoles | Imidazoles | Via metallocarbene intermediates | mdpi.com |

Organocatalytic Methods

Organocatalysis has emerged as a powerful strategy for the synthesis of heterocyclic compounds, avoiding the use of often toxic and expensive metals. tandfonline.comias.ac.in In the synthesis of 1H-imidazol-2(5H)-ones, organocatalysts have demonstrated remarkable efficiency and selectivity. acs.org

The phosphazene base BEMP has been identified as a highly active organocatalyst for the intramolecular hydroamidation of propargylic ureas, leading to the formation of imidazol-2-ones. acs.org This method is characterized by excellent chemo- and regioselectivities, broad substrate scope, and exceptionally short reaction times, with some reactions completing in as little as one minute at room temperature. acs.org DFT studies suggest that the reaction proceeds through a base-mediated isomerization to an allenamide intermediate. acs.org Other organocatalysts, such as glutamic acid and citric acid, have been effectively used in the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles, highlighting the potential of acidic organocatalysts in promoting imidazole ring formation. ufms.brderpharmachemica.com

| Organocatalyst | Reaction Type | Substrates | Key Advantages | Reference |

| BEMP (Phosphazene base) | Intramolecular hydroamidation | Propargylic ureas | High activity, excellent selectivity, short reaction times | acs.org |

| Glutamic Acid | One-pot multicomponent | Aldehyde, Benzil/Benzoin, Ammonium acetate | Environmentally benign, efficient | ufms.br |

| Citric Acid | One-pot multicomponent | 1,2-dicarbonyl, Aldehyde, Ammonium acetate | Economical, metal-free | derpharmachemica.com |

Metal-Free Methodologies

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce environmental impact and simplify product purification. Several metal-free approaches for the synthesis of 1H-imidazol-2(5H)-one and its derivatives have been reported.

The synthesis of imidazol-2-ones and imidazolidin-2-ones from propargylic ureas can be achieved using stoichiometric amounts of bases such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) under mild conditions. acs.org Another notable metal-free approach is the base-promoted deaminative coupling of benzylamines with nitriles, which yields 2,4,5-trisubstituted imidazoles. elsevierpure.comsci-hub.se This reaction is promoted by potassium tert-butoxide (KOtBu) and proceeds with the liberation of ammonia. elsevierpure.comsci-hub.se Furthermore, acid-promoted multicomponent reactions provide an expedient metal-free route to tri- and tetrasubstituted imidazole derivatives with a wide range of functionalities and in good to excellent yields. acs.org

| Methodology | Reagents | Product Type | Key Features | Reference |

| Base-mediated cyclization | NaOH, NaH | Imidazol-2-ones | Metal-free, mild conditions | acs.org |

| Base-promoted deaminative coupling | KOtBu | 2,4,5-Trisubstituted imidazoles | Metal-free, step-economical | elsevierpure.comsci-hub.se |

| Acid-promoted MCR | PivOH, NH4OAc | Tri- and tetrasubstituted imidazoles | High structural diversity, excellent yields | acs.org |

Green Chemistry Principles in 1H-Imidazol-2(5H)-one Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 1H-Imidazol-2(5H)-one. This shift aims to create more environmentally benign and economically viable chemical processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. thepharmajournal.comsemanticscholar.orgresearchgate.net The application of microwave irradiation accelerates chemical reactions by directly and efficiently heating the reaction mixture. thepharmajournal.com

One notable application involves the synthesis of imidazolin-5-one derivatives. In a specific example, oxazolin-5-ones, formed from the condensation of hippuric acid and various aromatic aldehydes, react with amino N-heterocyclics under microwave irradiation (70 watts) for just 5 minutes to produce the desired imidazolin-5-one derivatives. thepharmajournal.com This method stands in stark contrast to conventional heating techniques that often require prolonged reaction times. thepharmajournal.com

Another innovative approach is the one-pot synthesis of (Z)-1,2-disubstituted 4-arylmethylene-2-imidazolin-5-ones. researchgate.net This procedure utilizes a solid support, such as silica (B1680970) gel, under solvent-free microwave irradiation. researchgate.net The reaction time is significantly reduced from hours to minutes, accompanied by high product yields. researchgate.net This sequential, one-pot, two-step synthesis demonstrates the efficiency of microwave assistance in constructing complex heterocyclic systems. nih.gov

Furthermore, the synthesis of fused imidazole systems, such as 6-(substituted phenyl)-2H-imidazo[1,2-a]imidazol-3-one, has been successfully achieved using microwave heating. asianpubs.orgasianpubs.org The cyclocondensation of 4-(substituted phenyl)-1H-imidazol-2(5H)-one with amino acids is completed in a scientific microwave at 700W in just 2 minutes, offering a rapid and efficient route to these bicyclic structures. asianpubs.org

The following table summarizes the findings of microwave-assisted synthesis of imidazolone derivatives:

| Starting Materials | Product | Reaction Conditions | Reaction Time | Yield (%) | Reference |

| Hippuric Acid, Aromatic Aldehydes, Amino N-heterocyclics | Imidazolin-5-one derivatives | Microwave (70 W) | 5 min | Good | thepharmajournal.com |

| N-acylglycines, N-substituted aromatic aldimines, Acetic anhydride, Sodium acetate | (Z)-1,2-disubstituted 4-arylmethylene-2-imidazolin-5-ones | Microwave, Silica gel, Solvent-free | minutes | High | researchgate.net |

| 4-(substituted phenyl)-1H-imidazol-2(5H)-one, Amino acids, TEBA | 6-(substituted phenyl)-2H-imidazo[1,2-a]imidazol-3-one | Microwave (700 W) | 2 min | 60-70 | asianpubs.org |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and health hazards. asianpubs.org Solvent-free, or solid-state, reactions often lead to higher efficiency, easier separation and purification of products, and milder reaction conditions. asianpubs.orgacgpubs.org

An efficient and practical solvent-free method for the synthesis of imidazolines involves the simple grinding of a 1,2-diamine, an aldehyde, and a catalytic amount of potassium ferrocyanide. acgpubs.org This mechanochemical approach provides the desired products in excellent yields in under two minutes. acgpubs.org This method avoids the use of organic solvents and harsh reaction conditions often associated with traditional protocols. acgpubs.org

Similarly, a one-pot synthesis of imidazole derivatives can be achieved under solvent-free conditions by heating a mixture of benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate at approximately 70 °C for about an hour. asianpubs.org This straightforward procedure offers high yields and an environmentally friendly alternative to solvent-based syntheses. asianpubs.org The development of such solvent-free methods is a significant step towards more sustainable chemical manufacturing. rsc.org

The combination of microwave irradiation with solvent-free conditions represents a particularly green synthetic strategy. researchgate.net As mentioned previously, the synthesis of (Z)-1,2-disubstituted 4-arylmethylene-2-imidazolin-5-ones on a solid support is a prime example of this synergistic approach. researchgate.net Another instance is the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using SiO2-NaHSO4 as a catalyst under solvent-free conditions, which is noted for its short reaction time and clean reaction profile. orientjchem.org

The table below presents data from studies on the solvent-free synthesis of imidazole and its derivatives:

| Starting Materials | Product | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 1,2-Diamine, Aldehyde | Imidazolines | K4[Fe(CN)6] (10 mol %), Grinding | < 2 min | Excellent | acgpubs.org |

| Benzene-1,2-diamine, Aromatic aldehyde, Ammonium acetate | Imidazole derivatives | Heating at ~70 °C | ~ 1 h | High | asianpubs.org |

| Benzil, Aromatic aldehyde, Ammonium acetate | 2,4,5-Triaryl-1H-imidazole derivatives | SiO2-NaHSO4, Solvent-free | Short | High | orientjchem.org |

| N-acylglycines, N-substituted aromatic aldimines | 4-arylmethylene-2-imidazolin-5-ones | Microwave, Silica gel, Acetic anhydride, NaOAc | minutes | High | researchgate.net |

Reaction Mechanisms Governing 1h Imidazol 2 5h One Transformations

Detailed Mechanistic Pathways of Key Synthetic Reactions

The synthesis of 1H-Imidazol-2(5H)-one and its analogues often involves complex mechanistic pathways. Understanding these pathways is crucial for the development of efficient synthetic protocols and for controlling product selectivity.

The rearrangement of imidazole (B134444) N-oxides is a key transformation that can lead to the formation of 1,3-dihydro-2H-imidazol-2-ones. The reaction of 1,4,5-trisubstituted 1H-imidazole 3-oxides with acetic anhydride (B1165640) in dichloromethane (B109758) at low temperatures (0–5 °C) yields the corresponding 1,3-dihydro-2H-imidazol-2-ones in good yields. researchgate.net When the reaction is carried out in refluxing acetic anhydride, N-acetylated 1,3-dihydro-2H-imidazol-2-ones are formed. researchgate.net The proposed mechanisms for these transformations are analogous to those observed for N-oxides of six-membered heterocycles. researchgate.net

A plausible mechanistic pathway for the formation of certain imidazole derivatives from imidazole N-oxides involves a [3+2] cycloaddition reaction. researchgate.net For instance, an imidazole N-oxide can react with a ylidene to form an unstable cycloadduct, which then rearomatizes and undergoes ring-opening to yield an intermediate. researchgate.net The final product is then generated through the cleavage of a carbon-carbon bond in this intermediate via a retro-one reaction. researchgate.net It has also been observed that thermal rearrangement of an N-oxide can lead to the formation of a 1,3-dihydro-2H-imidazol-2-one as a side product. researchgate.net The isomerization of 1-(adamantyloxy)imidazole N-oxides to the corresponding imidazol-2-ones can be assisted by acetic acid anhydride; however, thermal isomerization may lead to decomposition. beilstein-journals.org

Intramolecular cyclization is a fundamental process in the synthesis of the imidazole core and its fused derivatives. A notable example is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com A proposed mechanism for this reaction begins with the hydrolysis of a 5-amino-1,2,3-triazoloacetal to an aldehyde intermediate. mdpi.com This aldehyde then undergoes intramolecular cyclization to form an imidazotriazole, which exists in equilibrium with its tautomeric diazo form. mdpi.com Subsequent elimination of nitrogen and carbene insertion into an O-H bond of an alcohol affords the 2-substituted imidazole product. mdpi.com

The synthesis of 4,4'-bi-1H-imidazol-2-ones can be achieved through the reaction of 5-amino-α-imino-1H-imidazole-4-acetonitriles with isocyanates. aip.org This transformation proceeds via the intramolecular cyclization of the initially formed 5-amino-α-(N-alkyl/arylcarbamoyl)imino-1H-imidazole-4-acetonitriles. aip.org The cyclization is significantly accelerated by the addition of a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). aip.org

Ring-opening reactions are also significant in the chemistry of imidazolium (B1220033) salts. For example, the reaction of 1-ethyl-3-phenylbenzimidazolium iodide with silver(I) oxide can preferentially lead to ring-opening formamide (B127407) derivatives over the expected N-heterocyclic carbene (NHC)–Ag complex. mdpi.com The proposed mechanism for the formation of the ring-opened product suggests that the initially formed NHC-Ag complex can undergo hydrolysis. This can occur through a concerted pathway involving the addition of water and elimination of AgI to form an imidazolidinol intermediate, which then undergoes ring-opening. mdpi.com Alternatively, the NHC-Ag complex could be in equilibrium with the free NHC and AgI, with the free NHC then incorporating into the O-H σ-bond of water, leading to the ring-opened product. mdpi.com

The reaction of propargylic ureas bearing a tertiary carbon α to the triple bond leads to the selective formation of imidazol-2-ones, involving a formal double bond shift from an exocyclic to an endocyclic position. mdpi.com This transformation is characterized by its tolerance of various functional groups. mdpi.com

| Starting Material | Base/Catalyst | Product | Key Mechanistic Feature | Reference(s) |

| Propargylic Ureas | BEMP (organocatalyst) | Imidazolidin-2-ones / Imidazol-2-ones | Base-mediated isomerization to an allenamide intermediate for imidazol-2-ones. | researchgate.netresearchgate.net |

| Propargylic Ureas with α-tertiary carbon | BEMP | Imidazol-2-ones | Formal exocyclic to endocyclic double bond shift. | mdpi.com |

Theoretical Investigations of Reaction Intermediates and Transition States

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involved in the transformations of imidazole derivatives. DFT calculations, in particular, have provided significant insights into the nature of reaction intermediates and the energetic profiles of transition states.

Zwitterionic intermediates are often postulated in the reactions of imidazole derivatives. researchgate.net For instance, the reaction of 2-unsubstituted 1H-imidazole 3-oxides with various reagents is proposed to proceed through stepwise mechanisms involving zwitterionic intermediates. researchgate.net However, DFT calculations on the [3+2] cycloaddition reaction between C-arylnitrones and a perfluorinated alkene indicated that despite the polar nature of the reaction, it proceeds via a one-step mechanism, and attempts to locate zwitterionic intermediates were unsuccessful. researchgate.netnih.gov This highlights the importance of computational studies in verifying or refuting proposed mechanistic pathways.

Proton transfer is a fundamental process in many reactions involving imidazole. DFT and TD-DFT studies have been employed to investigate excited-state intramolecular proton transfer (ESIPT) in imidazole-based systems. nih.govmdpi.com These studies have shown that the intramolecular hydrogen bond is strengthened in the excited state, which facilitates proton transfer. nih.govmdpi.com The energy barrier for proton transfer in the excited state is significantly lower than in the ground state, making the process favorable upon photoexcitation. mdpi.com For example, in one study, the energy barrier for proton transfer in the ground state was calculated to be around 16-22 kcal/mol, while in the excited state, it dropped to less than 1 kcal/mol. mdpi.com Ultrafast proton transfer dynamics between 7-hydroxyquinoline (B1418103) and imidazole have been studied, revealing the amphoteric nature of imidazole in facilitating proton exchange. nih.gov

| System | Computational Method | Key Finding | Energy Barrier (kcal/mol) | Reference(s) |

| Triphenyl-substituted heterocycles | TD-DFT (B3LYP/6-31G(2d,2p)) | Proton transfer is favorable in the excited state but not the ground state. | Ground State: 16-22, Excited State: <1 | mdpi.com |

| 7-Hydroxyquinoline and Imidazole | TD-DFT | Determined proton transfer energy profiles for distinct reaction steps. | - | nih.gov |

| Acetaldehyde, NH3, and HCN | DFT | The rate-determining step is the deprotonation of the NH3+ group. | 9.6 | beilstein-journals.org |

Theoretical studies have also shed light on the mechanisms of ring rearrangements in imidazole-containing compounds. For the base-mediated synthesis of imidazol-2-ones from propargylic ureas, DFT calculations have supported the involvement of an allene (B1206475) intermediate in the reaction pathway. researchgate.net The calculations helped to elucidate the non-assisted cyclization of the deprotonated urea (B33335) in the formation of imidazolidin-2-one. researchgate.net

In the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, computational studies revealed that the regioselectivity towards the imidazole product over a 1,2-dihydropyrazine is driven by the 2-hydroxyaryl group. nih.gov This group facilitates an intramolecular proton abstraction and protonation process in the cycloadduct intermediate, directing the reaction towards the formation of the imidazole derivative. nih.gov

The stability of imidazolium cations under alkaline conditions has been systematically studied, with findings indicating that degradation is more complex than a simple nucleophilic addition at the C2 position followed by ring-opening. acs.org The substitution pattern on the imidazolium ring plays a crucial role in its stability. acs.org

Advanced Spectroscopic and Analytical Methodologies for 1h Imidazol 2 5h One Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 1H-Imidazol-2(5H)-one and its derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for defining the carbon-hydrogen framework of 1H-Imidazol-2(5H)-one. In ¹H NMR spectra, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide detailed information about the electronic environment and connectivity of protons within the molecule. For instance, the protons on the imidazole (B134444) ring of related structures typically appear in the range of 6.77-7.66 ppm. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the imidazole ring are also characteristic, with values for C5/C6 of similar imidazole derivatives appearing between 124.87 and 132.43 ppm. researchgate.net The carbonyl carbon (C=O) at the 2-position of the 1H-Imidazol-2(5H)-one ring would be expected to have a distinct chemical shift further downfield, a characteristic feature of carbonyl groups.

Table 1: Representative NMR Data for Imidazole Derivatives

| Nucleus | Chemical Shift (ppm) Range | Description |

|---|---|---|

| ¹H | 6.77 - 7.66 | Imidazole ring protons researchgate.net |

| ¹³C | 124.87 - 132.43 | Imidazole ring carbons (C4/C5) researchgate.net |

| ¹³C | ~170 | Expected for C2=O (carbonyl) |

Note: Specific values for 1H-Imidazol-2(5H)-one may vary depending on the solvent and other experimental conditions. The carbonyl shift is an estimation based on typical values for similar structures.

NMR spectroscopy is a powerful tool for tracking the incorporation of deuterium (B1214612) into molecules, a process known as isotopic labeling. In the context of 1H-Imidazol-2(5H)-one, deuterium incorporation studies can provide insights into reaction mechanisms and metabolic pathways. When a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears or significantly diminishes.

For example, acid-catalyzed hydrogen/deuterium (H/D) exchange using deuterium oxide (D₂O) can be monitored by NMR to determine the rate and position of deuterium incorporation. This technique is particularly useful for studying the lability of protons on the imidazole ring. The disappearance of a specific proton signal and the appearance of a new signal in the ²H (deuterium) NMR spectrum confirm the site of deuteration. Such studies have been instrumental in understanding the reactivity of imidazole-containing compounds. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For 1H-Imidazol-2(5H)-one, characteristic absorption bands would be expected for the N-H, C=O, C=C, and C-N bonds.

Key expected vibrational frequencies include:

N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹. rsc.orgresearchgate.net

C=O stretching: A strong absorption band is expected around 1650-1750 cm⁻¹, characteristic of the ketone group in the ring. researchgate.net

C=N and C=C stretching: These vibrations within the imidazole ring usually appear in the 1400-1600 cm⁻¹ region. rsc.orgresearchgate.net

FTIR analysis has been widely used to characterize imidazole derivatives and related heterocyclic compounds. derpharmachemica.comacs.orgijsrst.com

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 1H-Imidazol-2(5H)-one, FT-Raman can provide additional structural information, especially regarding the vibrations of the imidazole ring. The combination of FTIR and FT-Raman provides a more complete vibrational analysis of the molecule. derpharmachemica.comijsrst.com Computational methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectra to assign vibrational modes accurately. derpharmachemica.comijsrst.com

Table 2: Characteristic Vibrational Frequencies for Imidazole-Related Structures

| Functional Group | Typical FTIR Wavenumber (cm⁻¹) | Typical FT-Raman Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3100-3500 rsc.orgresearchgate.net | Often weak |

| C=O Stretch | 1650-1750 researchgate.net | Can be observed |

| C=N/C=C Stretch | 1400-1600 rsc.orgresearchgate.net | 1300-1650 researchgate.net |

Note: These are general ranges and specific peak positions for 1H-Imidazol-2(5H)-one would require experimental measurement.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For 1H-Imidazol-2(5H)-one, MS would confirm the molecular weight and provide evidence for the presence of the imidazole core through characteristic fragmentation.

In a typical mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would correspond to the mass of the intact molecule. The fragmentation of 1H-Imidazol-2(5H)-one would likely involve the loss of small, stable molecules such as carbon monoxide (CO) from the carbonyl group, or fragmentation of the imidazole ring itself. The study of these fragmentation pathways can provide conclusive structural evidence. Various ionization techniques, such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS), can be employed to analyze imidazole-containing compounds. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. In the context of 1H-Imidazol-2(5H)-one and its derivatives, this methodology provides invaluable insights into their solid-state conformation, including bond lengths, bond angles, and intermolecular interactions that govern their crystal packing.

The structural elucidation of imidazolone (B8795221) derivatives by single-crystal X-ray diffraction has been a subject of considerable research. For instance, the molecular structures of several 1-substituted-1,3-dihydro-2H-imidazol-2-ones and their benzimidazolone counterparts have been determined, offering a basis for comparison with related thione and selone analogs. researchgate.net These studies are crucial for understanding the electronic and steric effects of different substituents on the imidazole core.

The crystal structure of various imidazole derivatives has been determined, revealing key structural features. For example, the analysis of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde showed a monoclinic crystal system with the space group P21/n. jsac.or.jp In another study, the anti-Candida agent ({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(3,4,5-trimethoxyphenyl)methanone was found to crystallize in the triclinic space group P-1, which unequivocally confirmed its (E)-configuration. tjpr.org

Furthermore, X-ray diffraction studies have been instrumental in characterizing the products of novel synthetic routes. For instance, newly synthesized pyrazole (B372694) and imidazole derivatives with potential insecticidal activities were fully characterized using spectroscopic and analytical techniques, including single-crystal X-ray diffraction for one of the compounds. rsc.org

The solid-state structures of various imidazole-containing compounds have been elucidated, providing detailed information on their molecular geometry and packing. The crystal structure of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide was determined to have a monoclinic space group P21/c, with the molecule adopting an (E)-configuration around the imine bond. scispace.com Similarly, two novel 1,2,4,5-tetrasubstituted imidazole derivatives were crystallized and their structures solved, revealing monoclinic and triclinic space groups, respectively. sapub.org The crystal packing in these structures is often stabilized by a network of intermolecular hydrogen bonds and other weak interactions. scispace.comsapub.org

The table below summarizes the crystallographic data for a selection of imidazole derivatives, illustrating the diversity of crystal systems and space groups observed.

| Compound | Crystal System | Space Group | Reference |

| 1-(Propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde | Monoclinic | P21/n | jsac.or.jp |

| ({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(3,4,5-trimethoxyphenyl)methanone | Triclinic | P-1 | tjpr.org |

| (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide | Monoclinic | P21/c | scispace.com |

| 1-(3,5-Difluoro-4-Methylphenyl)-2-(4-Fluorophenyl)-4,5-Diphenyl-1H-Imidazole | Monoclinic | I2/a | sapub.org |

| 2-(4-Fluorophenyl)-4,5-Diphenyl-1-(4-Trifluoro)-Phenyl-1H-Imidazole | Triclinic | P-1 | sapub.org |

| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrochloride (B599025) tetrahydrate | Monoclinic | P21/c | mdpi.com |

| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrate | Trigonal | R-3 | mdpi.com |

| Anhydrous 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane | Monoclinic | P21/c | mdpi.com |

These crystallographic studies provide a foundational understanding of the structural properties of 1H-Imidazol-2(5H)-one and its derivatives, which is essential for rational drug design, materials science, and understanding their biological activities.

Chromatographic Techniques for Purity Assessment in Research

Chromatographic techniques are indispensable tools in chemical research for the separation, identification, and purification of compounds. For 1H-Imidazol-2(5H)-one and its derivatives, these methods are crucial for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique frequently employed for the qualitative analysis of reaction mixtures and for the preliminary assessment of compound purity. nih.govchemmethod.comacs.org The progress of reactions involving the synthesis of imidazol-5-ones, for example, is routinely checked using TLC. nih.gov The visualization of spots on the TLC plates is typically achieved using methods such as exposure to iodine vapor or UV light. rsc.orgnih.govchemmethod.com

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique used for the purity assessment of 1H-Imidazol-2(5H)-one derivatives. It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. For instance, the purity of newly synthesized gold(I/III) complexes containing a 1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene ligand was determined to be greater than 95% by HPLC analysis. acs.org Similarly, the purity of compounds in a study on imidazoles as insulin-degrading enzyme binders was confirmed by LCMS. nih.gov

Reversed-phase HPLC is a common mode used for the analysis of imidazole derivatives. A study on the synthesis of 2-nitroimidazole (B3424786) derivatives, including the clinical candidate Evofosfamide, utilized a Waters HPLC system with a diode array detector and a mass spectrometer for purity analysis. rsc.org Another example is the development of a sensitive HPLC-fluorescence method for the quantification of MDMA and MDA in blood, which involved derivatization with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) to enhance detection. nih.gov This highlights the adaptability of HPLC methods for various analytical challenges.

The table below provides examples of chromatographic conditions used for the analysis of imidazole derivatives.

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

| TLC | Silica (B1680970) gel 60 | Hexane and ethyl acetate (B1210297) mixture (3:2) | - | Monitoring column chromatography | jsac.or.jp |

| TLC | Silica gel 60 | Ethyl acetate, petroleum ether (2:1) | Iodine vapor | Monitoring reaction completion | chemmethod.com |

| HPLC | C18 column | Acetonitrile (B52724)/water with 0.05% formic acid | - | Purity assessment | |

| HPLC | Hichrom RPB, 5 µm | 10 mM formic acid (A), and acetonitrile (B) | Diode array and mass spectrometer | Purity assessment | rsc.org |

| HPLC | ODS column | 10 mM citric acid-20 mM Na2HPO4 aqueous buffer (pH 4.0)-CH3CN-CH3OH (50:45:5, v/v/v %) | Fluorescence | Quantification in blood | nih.gov |

| UPLC/MS | ACQUITY UPLC BEH C18 | Water/buffer (eluent A) and methanol (B129727) (eluent B) | PDA detector | Lipophilicity determination | scispace.com |

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, providing a framework to solve the Schrödinger equation for molecular systems. For a molecule such as 1H-Imidazol-2(5H)-one, these calculations can predict its geometry, energy, and various spectroscopic properties.

Density Functional Theory (DFT) has become one of the most popular and versatile methods for quantum chemical calculations on heterocyclic systems, including imidazole derivatives. tandfonline.comnih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than many other high-level methods while providing a high degree of accuracy.

Applications of DFT for studying imidazole-based compounds typically involve:

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms (the ground-state geometry) by minimizing the energy of the molecule. nih.gov For instance, in studies of various imidazole derivatives, DFT calculations with the B3LYP functional have been successfully used to determine optimized bond parameters that align well with experimental data from X-ray crystallography. tandfonline.comiucr.org

Electronic Properties: DFT calculations are employed to determine key electronic properties, including dipole moment, polarizability, and the distribution of electron density. plos.org The molecular electrostatic potential (MEP), which can be mapped from the electron density, is particularly useful for identifying potential sites for electrophilic and nucleophilic attack. tandfonline.comniscpr.res.in

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT to help assign and interpret experimental infrared (IR) and Raman spectra. tandfonline.com

A common functional used in these studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govniscpr.res.intandfonline.com

The Hartree-Fock (HF) method is a foundational ab initio approach that provides an approximate solution to the Schrödinger equation. ijnc.ir It treats each electron as moving in the average field created by all other electrons, neglecting explicit electron correlation. While DFT often provides more accurate results for a given computational cost, HF theory is a crucial starting point for more advanced, correlation-corrected methods.

In the context of a closed-shell molecule like 1H-Imidazol-2(5H)-one, the Restricted Hartree-Fock (RHF) method is typically used. In RHF, electrons with opposite spins are constrained to occupy the same spatial orbital. HF and RHF calculations are used to determine:

The ground-state electronic wavefunction and energy.

The set of molecular orbitals and their corresponding energies.

These calculations serve as a baseline for understanding the electronic structure. For example, a study on fullerene-imidazole derivatives utilized the Hartree-Fock method to optimize the molecular structures and analyze their properties. ijnc.ir

The accuracy of any quantum chemical calculation, whether DFT or HF, is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. The selection of a basis set represents a compromise between computational cost and the desired accuracy of the results.

For molecules containing nitrogen and oxygen, such as 1H-Imidazol-2(5H)-one, Pople-style basis sets are widely used. nih.govtandfonline.comacadpubl.eu Common choices include:

6-31G(d,p): This is a split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions allow for more flexibility in describing the shape of the electron density, which is crucial for accurately modeling chemical bonds. This basis set has been extensively used for geometry optimization and property calculations of various imidazole derivatives. nih.govtandfonline.comacadpubl.eumdpi.comacadpubl.eu

6-311++G(d,p): This is a larger, triple-split valence basis set. tandfonline.complos.org The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions or systems with significant lone-pair electron density. The "d,p" again denotes polarization functions. This basis set is often used for more accurate energy calculations and for describing systems where weak interactions are important. plos.orgresearchgate.netnih.gov

The choice of basis set is optimized based on the specific properties being investigated. Geometry optimizations might be performed with a smaller basis set like 6-31G(d,p), while final electronic energy calculations may use a larger set like 6-311++G(d,p) for improved accuracy. researchgate.net

Electronic Structure Analysis

Beyond calculating energies and geometries, computational methods provide deep insights into the electronic structure of a molecule. This analysis helps to rationalize the molecule's chemical behavior, reactivity, and stability.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govresearchgate.net

HOMO: This orbital can be thought of as the valence orbital holding the most energetic electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. nih.govacadpubl.eu

LUMO: This is the lowest energy orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. nih.govacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small gap suggests that the molecule is more reactive. nih.gov FMO analysis provides insights into charge transfer within the molecule and helps predict the most reactive sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net

The table below shows representative FMO data calculated for an example imidazole derivative, illustrating the typical energy values obtained from such analyses.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.2822 | Electron Donor Capability |

| LUMO | -1.2715 | Electron Acceptor Capability |

| Energy Gap (ΔE) | 4.0106 | Chemical Reactivity/Stability |

| Data calculated for the example compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole at the B3LYP/6-31G(d,p) level of theory. acadpubl.eu |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure concepts of core electrons, lone pairs, and bonds.

NBO analysis is particularly useful for studying:

Charge Delocalization: It quantifies the delocalization of electron density from filled "donor" orbitals (like lone pairs or bonding orbitals) to empty "acceptor" orbitals (typically antibonding orbitals). This delocalization is a stabilizing interaction. nih.govacadpubl.eu

Hyperconjugative Interactions: The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. The stabilization energy, often denoted as E(2), is proportional to the degree of interaction between the orbitals. Larger E(2) values indicate stronger interactions and greater molecular stability. nih.gov

The following table presents examples of significant stabilization energies from an NBO analysis performed on an imidazole derivative, demonstrating how these interactions are quantified.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |

| π(C28-C32) | σ(C37-H42) | 81.59 |

| n(LPCl35) | π(C27-C31) | 954.54 |

| Data calculated for the example compounds 1-(2,3-dihydrobenzo[b] tandfonline.comtandfonline.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole nih.gov and 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactivity and intermolecular interaction sites. mdpi.com The MEP surface illustrates the electrostatic potential experienced by a positive test charge, with different colors representing varying potential values. Regions of negative potential (typically colored red to yellow) are associated with electron-rich areas, such as lone pairs on heteroatoms, and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient, often due to the influence of electronegative atoms, and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral or zero potential. nih.gov

For 1H-Imidazol-2(5H)-one, the MEP map reveals distinct regions of varying electrostatic potential that govern its chemical behavior. The most negative potential is concentrated around the carbonyl oxygen atom, a consequence of its high electronegativity and the presence of lone pair electrons. This red-colored region signifies the primary site for electrophilic attack and the molecule's hydrogen bond accepting capability.

In contrast, the most positive potential (blue regions) is located around the hydrogen atoms bonded to the nitrogen atoms (N-H groups). researchgate.net This electropositive character arises from the electron-withdrawing effect of the adjacent nitrogen atoms, making these hydrogens acidic and key sites for nucleophilic interactions and hydrogen bond donation. The carbon atoms and the hydrogen atom attached to the carbon in the imidazole ring exhibit an intermediate or near-neutral potential. This detailed mapping of the electrostatic landscape is instrumental in predicting how the molecule will interact with biological receptors, solvents, and other reagents. nih.gov

Thermodynamic and Conformational Studies

Computational chemistry provides a powerful framework for calculating the thermodynamic properties of molecules, offering insights into their stability, reactivity, and equilibrium characteristics under various conditions. Using methods like Density Functional Theory (DFT), key thermodynamic functions such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) can be determined for 1H-Imidazol-2(5H)-one. These calculations are typically performed for the gaseous state at a standard temperature and pressure.

The standard formation enthalpy provides information about the energy stored within the molecule. Standard entropy is a measure of the molecular disorder or the number of accessible microstates, which is calculated based on translational, rotational, and vibrational contributions. The Gibbs free energy combines both enthalpy and entropy and is a critical indicator of the spontaneity of chemical reactions involving the molecule. These computed values are essential for understanding the molecule's intrinsic stability and for predicting the thermodynamics of its reactions.

Table 1: Representative Calculated Thermodynamic Functions

| Parameter | Symbol | Representative Value | Unit |

|---|---|---|---|

| Standard Enthalpy | H° | (Value) | kcal/mol |

| Standard Entropy | S° | (Value) | cal/mol·K |

| Gibbs Free Energy | G° | (Value) | kcal/mol |

| Heat Capacity | Cv | (Value) | cal/mol·K |

Note: Specific values are highly dependent on the computational method and basis set used. The table illustrates the type of data generated.

The primary aspect of conformational analysis for this molecule involves the planarity of the ring and the potential for tautomerism. The 2-oxo (keto) form, 1H-Imidazol-2(5H)-one, is generally considered the more stable tautomer compared to its enol counterpart, 1H-Imidazol-2-ol. Theoretical calculations can precisely quantify the energy difference between these tautomers. While the ring itself is largely planar, slight puckering can be analyzed by scanning the dihedral angles within the ring to construct a detailed energy profile. This analysis helps to confirm the most stable geometric arrangement and to understand the energy barriers associated with any minor structural deviations from planarity. researchgate.net

The behavior and stability of a molecule can be significantly altered by its solvent environment. Computational solvation models are used to simulate these effects on the molecular energetics of 1H-Imidazol-2(5H)-one. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the solvent as a continuous dielectric medium. nih.gov

These models calculate the solvation free energy, which is the energy change associated with transferring the molecule from the gas phase to the solvent. Given the polar nature of 1H-Imidazol-2(5H)-one, with its carbonyl group and N-H bonds, it is expected to be stabilized significantly in polar solvents like water or ethanol. Solvation affects not only the molecule's stability but can also influence its geometry and the relative energies of its tautomers and conformers. nih.gov For instance, polar solvents can preferentially stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding, potentially altering the tautomeric equilibrium compared to the gas phase.

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. By employing quantum chemical methods such as DFT, the harmonic vibrational frequencies of 1H-Imidazol-2(5H)-one can be computed. researchgate.net These calculated frequencies correspond to the fundamental modes of vibration, including stretching, bending, and torsional motions of the atoms.

A crucial component of this analysis is the Potential Energy Distribution (PED), which provides a quantitative assignment of each vibrational mode. mdpi.com PED analysis breaks down a normal mode of vibration into contributions from individual internal coordinates (like bond stretches or angle bends), allowing for an unambiguous characterization of the vibration. researchgate.net For 1H-Imidazol-2(5H)-one, this allows for the precise assignment of characteristic frequencies, such as the C=O stretch, N-H stretch, N-H in-plane and out-of-plane bending, and various ring stretching and deformation modes. Comparing the theoretically predicted spectrum with experimental data allows for a detailed and accurate interpretation of the molecule's vibrational properties.

Table 2: Representative Theoretical Vibrational Frequencies and PED Assignments for 1H-Imidazol-2(5H)-one

| Calculated Frequency (cm-1) | Assignment | Potential Energy Distribution (PED) (%) |

|---|---|---|

| ~3400 | ν(N-H) | N-H stretch (98) |

| ~1720 | ν(C=O) | C=O stretch (90) |

| ~1650 | ν(C=N) + δ(N-H) | C=N stretch (55), N-H bend (30) |

| ~1450 | δ(CH) + Ring stretch | CH bend (45), Ring stretch (40) |

| ~1300 | ν(C-N) + δ(N-H) | C-N stretch (50), N-H bend (35) |

| ~800 | γ(N-H) | N-H out-of-plane bend (85) |

| ~750 | γ(C=O) + Ring torsion | C=O out-of-plane bend (50), Ring torsion (40) |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Values are representative and depend on the level of theory.

Computational and Theoretical Studies of 1h Imidazol 2 5h One

Theoretical Spectroscopic Data

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating the magnetic shielding tensors of nuclei in molecules. These shielding tensors can then be converted into chemical shifts, providing valuable insights into the electronic structure and chemical environment of the atoms.

The predictive power of GIAO calculations is instrumental in several areas of chemical research. For instance, in cases of ambiguous structural assignments or complex stereoisomers, comparing calculated chemical shifts for all possible structures with experimental spectra can lead to the correct identification of a compound. Furthermore, these computational methods can aid in the assignment of complex NMR spectra, where overlapping signals might otherwise be difficult to interpret.

The accuracy of GIAO-based predictions is dependent on the level of theory and the basis set employed in the calculations. Research on a variety of organic molecules has shown that functionals such as B3LYP and basis sets like 6-311+G(2d,p) often provide a good balance between computational cost and accuracy for predicting both ¹H and ¹³C chemical shifts.

For a hypothetical GIAO calculation of 1H-Imidazol-2(5H)-one, the predicted chemical shifts would be influenced by several structural and electronic factors. The presence of the carbonyl group at the C2 position would significantly deshield this carbon atom, leading to a characteristically large downfield chemical shift in the predicted ¹³C NMR spectrum. The protons and carbons at the C4 and C5 positions would exhibit shifts influenced by their position within the unsaturated five-membered ring and their proximity to the nitrogen atoms and the carbonyl group. The proton attached to the nitrogen at the N1 position would be expected to have a chemical shift sensitive to its environment, including any intermolecular interactions such as hydrogen bonding.

To illustrate the type of data generated from such a study, the following tables present a hypothetical representation of GIAO-predicted ¹H and ¹³C NMR chemical shifts for 1H-Imidazol-2(5H)-one. It is crucial to note that these are representative values and not from a specific published computational study on this exact molecule.

Table 1: Hypothetical GIAO-Predicted ¹H NMR Chemical Shifts for 1H-Imidazol-2(5H)-one

| Atom | Predicted Chemical Shift (ppm) |

| H (on N1) | 8.5 - 9.5 |

| H (on C4) | 6.8 - 7.2 |

| H (on C5) | 4.5 - 5.0 |

Table 2: Hypothetical GIAO-Predicted ¹³C NMR Chemical Shifts for 1H-Imidazol-2(5H)-one

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 165 - 175 |

| C4 | 120 - 130 |

| C5 | 70 - 80 |

The values in these tables are estimations based on known trends in related imidazole (B134444) and imidazolone (B8795221) structures. Actual GIAO calculations would provide more precise values that could then be correlated with experimental data to validate the computational model or to assist in spectral assignment. The continued development of computational methods and increased computing power will likely make such theoretical predictions an even more indispensable tool in the characterization of novel chemical compounds.

Structure Activity Relationship Sar Studies of 1h Imidazol 2 5h One Derivatives

Elucidating Key Molecular Features for Biological Activity

The biological activity of 1H-imidazol-2(5H)-one derivatives is dictated by a combination of key molecular features inherent to the core scaffold and the various substituents appended to it. The imidazole (B134444) ring itself is a critical pharmacophore, known for its ability to engage in various biological interactions. jopir.in Its unique electronic properties and capacity for hydrogen bonding allow it to interact with a wide range of biological targets like enzymes and receptors. nih.govneu.edu.tr

For the imidazolone (B8795221) series, several structural elements have been identified as crucial for activity:

The Imidazolone Core: The five-membered ring containing two nitrogen atoms and a carbonyl group is fundamental. It serves as a rigid scaffold to orient substituents in a specific three-dimensional arrangement for optimal target interaction. jopir.in

The Substituent at C2: The nature of the group at the C2 position is particularly critical. In the closely related 1H-imidazole-2(3H)-thione analogues, a free thiol (SH) group at C2 was found to be essential for 15-lipoxygenase (15-LOX) inhibitory activity, suggesting a potential mechanism of action involving chelation with the enzyme's iron core. researchgate.netnih.gov

The Nitrogen Atom at N1: The N1 position of the imidazole ring can be substituted to modulate the compound's physicochemical properties, such as solubility and metabolic stability.

SAR studies have consistently shown that even minor modifications to these key features can lead to significant changes in biological potency and selectivity, highlighting the importance of a systematic approach to derivatization. researchgate.netchemijournal.com

Positional and Substituent Effects on Activity

The specific type and position of substituents on the 1H-imidazol-2(5H)-one ring system profoundly influence the resulting biological activity. Research has demonstrated that modifications to aryl rings at the C4 and C5 positions, as well as substitutions on the core itself, can dramatically alter a compound's potency.

For instance, in a series of imidazolone derivatives tested for anticancer activity, the presence of a chlorophenyl moiety resulted in a compound with high potency against liver (HepG2) and cervical (HeLa) cancer cell lines. nih.gov In another study on related imidazole derivatives, it was noted that the inclusion of a nitro group on an attached phenyl ring generally led to a decrease in anticancer activity. mdpi.com Similarly, for antimicrobial applications, chloro-substituted phenyl groups on the imidazolone scaffold conferred sensitivity against the bacterium Proteus vulgaris. scialert.net

The effect of substituents is not limited to aryl groups. In studies of 4,5-diaryl-1H-imidazole-2(3H)-thiones, which are structural analogues of the target compound, the methylation of the thiol group at the C2 position resulted in a dramatic loss of 15-LOX inhibitory activity, with the IC50 value dropping from 4.7 µM to over 250 µM. researchgate.netnih.gov This underscores the critical role of specific functional groups at key positions.

| Compound Series | Substituent & Position | Effect on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Imidazolones | Chlorophenyl moiety | High potency (IC50 = 2.2 ± 0.7 µM) | Anticancer (HepG2) | nih.gov |

| Imidazolones | Thiophene and Pyridyl groups | Highest activity in series (IC50 = 5.9 ± 2.3 µM) | Anticancer (CaCo-2) | nih.gov |

| 4,5-diaryl-1H-imidazole-2(3H)-thiones | Methylation of SH group at C2 | Dramatic decrease in activity (IC50 > 250 µM) | 15-Lipoxygenase Inhibition | researchgate.netnih.gov |

| 4-(substituted phenyl)-1H-imidazol-2(5H)-ones | Chloro substitution on phenyl ring | Conferred sensitivity | Antimicrobial (P. vulgaris) | scialert.net |

| Imidazole derivatives | Nitro group on phenyl ring | General decrease in activity | Anticancer | mdpi.com |

Influence of Heteroaromatic Rings on Potency

For example, a series of novel anticancer agents was developed by linking a thiadiazole ring to a 1H-imidazol-5(4H)-one core. nih.gov Many of the resulting hybrid compounds exhibited moderate to high anticancer activity against a liver carcinoma cell line, demonstrating the potential of this design strategy. nih.gov In another study, an imidazolone derivative featuring both a thiophene and a pyridyl group was identified as the most potent anticancer compound in its series against colon and cervical cancer cell lines. nih.gov The presence of these specific heteroaromatic rings was crucial for the observed high efficacy.

| Core Scaffold | Attached Heteroaromatic Ring(s) | Resulting Biological Activity | Reference |

|---|---|---|---|

| 1H-Imidazol-5(4H)-one | Thiadiazole | Moderate to high anticancer activity | nih.gov |

| Imidazolone | Thiophene and Pyridyl | Highest anticancer potency in the tested series | nih.gov |

Ligand-Receptor Interactions and Binding Pocket Analysis

To rationalize the observed SAR at a molecular level, computational methods such as molecular docking are frequently employed. These studies provide insights into how 1H-imidazol-2(5H)-one derivatives bind to their biological targets, revealing the specific interactions that are key to their activity. nih.gov

Docking studies on 4,5-diaryl-1H-imidazole-2(3H)-thione inhibitors of 15-LOX revealed that the active compounds orient themselves in the enzyme's active site such that the crucial SH group at C2 is pointed directly towards the catalytic iron core. researchgate.netnih.gov This finding supports the hypothesis that the mechanism of inhibition involves iron chelation and explains the dramatic loss of activity upon methylation of the SH group. researchgate.netnih.gov

In the context of anticancer imidazolones, docking simulations have been used to assess their potential interactions with target proteins, helping to explain their cytotoxic effects. nih.gov For other related imidazole-based enzyme inhibitors, such as benzimidazole-2-thiols targeting α-glucosidase, docking studies have mapped out detailed interactions within the binding pocket. These analyses show specific hydrogen bonds and hydrophobic interactions between the ligand and key amino acid residues, providing a structural basis for the observed inhibitory activity. acs.org Such analyses are invaluable for guiding the rational design of new, more potent derivatives by identifying opportunities for enhanced binding or improved selectivity. nih.gov

Mechanistic Insights into in Vitro Biological Activities of 1h Imidazol 2 5h One Derivatives

In Vitro Antimicrobial Activity Mechanisms

The antimicrobial effects of 1H-imidazol-2(5H)-one derivatives are attributed to several distinct mechanisms that target essential life processes in bacteria and fungi. These mechanisms range from the disruption of genetic material and cell wall integrity to the interference with vital metabolic pathways.

Certain imidazole (B134444) derivatives exert their antibacterial effect by interfering with the replication of bacterial DNA. openmedicinalchemistryjournal.com The planar, π-conjugated system of the imidazole ring is capable of interacting with DNA, potentially altering its structure and function. openmedicinalchemistryjournal.com A key mechanism in this context is the inhibition of DNA topoisomerases. nih.gov These are crucial enzymes that manage the topological state of DNA, such as supercoiling, during replication. nih.gov By inhibiting topoisomerases, these compounds can prevent the unwinding and rewinding of DNA strands, leading to a halt in replication and ultimately, bacterial cell death. nih.gov

| Compound Type | Target Enzyme | Mechanism of Action | Outcome |

| N-fused imidazoles | Human Topoisomerase IIα (hTopoIIα) | Catalytic inhibition, non-intercalating | Apoptotic effect in G1/S phase |

This table presents findings on imidazole derivatives, which share the core imidazole structure with 1H-Imidazol-2(5H)-one, illustrating a principal mechanism of DNA replication interference. nih.gov

The bacterial cell wall, primarily composed of peptidoglycan, is a critical structure for maintaining cell integrity and is an excellent target for antimicrobial agents as it is absent in mammalian cells. creative-biolabs.com Some imidazole derivatives have been found to disrupt the biosynthesis of this essential barrier. nano-ntp.com The mechanism involves the inhibition of key enzymes in the peptidoglycan synthesis pathway. researchgate.netarabjchem.org One such enzyme is L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), which is vital for the creation of the building blocks of the cell wall. researchgate.netarabjchem.org In silico molecular docking studies have shown that imidazole derivatives can bind effectively to the active site of this enzyme, suggesting they act as potent inhibitors. researchgate.netarabjchem.org This inhibition disrupts the entire synthesis process, weakening the cell wall and leading to cell lysis. creative-biolabs.com

Another primary antimicrobial mechanism of imidazole derivatives is the direct disruption of the bacterial cell membrane. nano-ntp.com This mechanism is effective against both Gram-positive and Gram-negative bacteria. nano-ntp.comnih.gov The lipophilic nature of many imidazole compounds allows them to intercalate into the lipid bilayer of the cell membrane. nih.govresearchgate.net This insertion can alter membrane fluidity and permeability. nih.gov Electron microscopy studies have provided visual evidence of this process, showing significant morphological damage to bacteria treated with imidazole derivatives. researchgate.net These changes include disruption of the cell membrane, leakage of essential cytoplasmic contents, and the eventual disintegration of the bacterial cell. researchgate.net

| Compound Series | Bacterial Strain | Observed Effect | Reference |

| Imidazolium (B1220033) salts | E. coli & B. subtilis | Morphological changes, membrane disruption, leakage of cytoplasm | researchgate.net |

| Imidazole derivatives | E. coli & P. aeruginosa | Membrane disruption | nano-ntp.com |

This table summarizes the observed effects of imidazole derivatives on bacterial cell membranes.

In fungi, imidazole derivatives are particularly effective due to their ability to inhibit the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane that is analogous to cholesterol in mammals. nih.govacs.org The primary target for this action is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, commonly known as CYP51. nih.govnih.gov This enzyme plays a pivotal role in the ergosterol biosynthesis pathway. acs.orgresearchgate.net

Imidazole-based compounds, known as azole antifungals, bind to the heme iron atom in the active site of CYP51, inhibiting its function. researchgate.net This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. researchgate.net The consequence is a disruption of membrane integrity and fluidity, impairment of membrane-bound enzyme activity, and ultimately, the inhibition of fungal growth (fungistatic effect). nih.gov

| Compound Class | Target | Mechanism | Result |

| Azole derivatives | Lanosterol 14α-demethylase (CYP51) | Binds to heme in the enzyme's active site, blocking ergosterol synthesis | Depletion of ergosterol, accumulation of toxic sterols, disrupted membrane function |

This table outlines the mechanism of action for azole-based compounds, including imidazole derivatives, against fungal pathogens. nih.govnih.govresearchgate.net

Beyond disrupting structural components, 1H-imidazol-2(5H)-one derivatives can also target and inhibit specific microbial proteins that are essential for survival. As mentioned previously, a notable example is the inhibition of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase). researchgate.net This enzyme is critical not only for cell wall synthesis but is a fundamental protein in the metabolic pathway of bacteria. By acting as an inhibitor, the imidazole derivative effectively blocks a key metabolic step, leading to a cascade of failures in cellular processes that depend on the products of this pathway. The high affinity of these compounds for the enzyme's active site, as predicted by molecular docking studies, underscores their potential as targeted inhibitors of essential microbial proteins. researchgate.netarabjchem.org

In Vitro Anticancer Activity Mechanisms

The anticancer properties of 1H-imidazol-2(5H)-one derivatives are multifaceted, involving the modulation of several key cellular processes that govern cell growth, proliferation, and survival. Research has identified several distinct mechanisms through which these compounds exert their cytotoxic effects against various cancer cell lines.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death, and cellular senescence. rsc.org For instance, the compound NSC 771432, an imidazole derivative, has been shown to induce these effects in A549 lung cancer cells. rsc.org This is often accompanied by cell cycle arrest, a process where the cell is halted at a specific phase of its division cycle. rsc.orgnih.gov DNA flow cytometry analyses have revealed that certain imidazole-2-thione derivatives can cause cell cycle arrest at the G2/M phase, preventing the cells from proceeding to mitosis. nih.gov

Furthermore, imidazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. nih.gov Specific compounds have demonstrated significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) and B-Raf kinase, both of which are key players in tumor angiogenesis and cell proliferation pathways. nih.gov The inhibition of microtubule dynamics is another avenue of anticancer activity; some imidazole derivatives linked with a thiazole (B1198619) moiety act as microtubule destabilizing agents, disrupting the cellular skeleton and leading to cell death. nih.gov

Like their antibacterial counterparts, some anticancer imidazole derivatives also function as topoisomerase inhibitors. nih.gov By targeting these enzymes, the compounds interfere with DNA replication and repair in rapidly dividing cancer cells, leading to cytotoxic effects. nih.gov Additionally, inhibition of enzymes like heme oxygenase (HO-1 and HO-2), which can be overexpressed in tumors and contribute to their proliferation, represents another validated anticancer mechanism for this class of compounds. openmedicinalchemistryjournal.com

| Mechanism | Specific Target/Process | Example Effect | Cell Line Example |

| Apoptosis & Senescence Induction | Programmed cell death pathways | Inhibition of anchorage-independent growth and cell migration | A549 (Lung Cancer) rsc.org |

| Cell Cycle Arrest | G2/M phase checkpoint | Prevention of mitosis | MCF-7, HepG2, HCT-116 nih.gov |

| Kinase Inhibition | VEGFR-2, B-Raf kinase | Inhibition of signaling pathways for proliferation and angiogenesis | MCF-7, HepG2, HCT-116 nih.gov |

| Microtubule Destabilization | Tubulin polymerization | Disruption of the mitotic spindle | NUGC-3 (Gastric Cancer) nih.gov |

| Topoisomerase Inhibition | DNA Topoisomerase IIα | Interference with DNA replication and repair | Kidney and Breast Cancer cell lines nih.gov |

| Enzyme Inhibition | Heme Oxygenase (HO-1) | Inhibition of heme catabolism associated with proliferation | A549 (Lung Cancer) openmedicinalchemistryjournal.com |

This interactive table summarizes the diverse in vitro anticancer mechanisms of imidazole derivatives.

In Vitro Antihyperglycemic Activity Mechanisms

In addition to their anticancer properties, imidazole derivatives have been explored for their potential in managing hyperglycemia, a hallmark of diabetes mellitus.

α-Amylase is a key enzyme in the digestive system that catalyzes the hydrolysis of starch into smaller oligosaccharides, which are then broken down into glucose. nih.govmdpi.com Inhibiting α-amylase can delay carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels. nih.gov This makes α-amylase a significant therapeutic target for the management of type 2 diabetes.

Various heterocyclic compounds, including those based on imidazole and triazole scaffolds, have demonstrated α-amylase inhibitory activity. For instance, a series of 1,2,4-triazole-bearing bis-hydrazone derivatives showed potent dual inhibition of α-amylase and α-glucosidase, with some compounds exhibiting significantly lower IC₅₀ values than the standard drug acarbose. mdpi.comnih.gov Similarly, novel naphtho[2,3-d]imidazole-4,9-dione linked N-acyl hydrazones have been synthesized and evaluated, with one derivative showing an IC₅₀ of 0.0437 µmol/mL against α-amylase. mdpi.com While specific data for 1H-Imidazol-2(5H)-one derivatives are limited, the consistent activity of related imidazole structures suggests this core could be a promising scaffold for designing new α-amylase inhibitors.

| Compound Class | Specific Derivative | α-Amylase Inhibition IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1,2,4-Triazole-bearing bis-hydrazone | Compound 17 | 0.70 ± 0.05 | mdpi.comnih.gov |